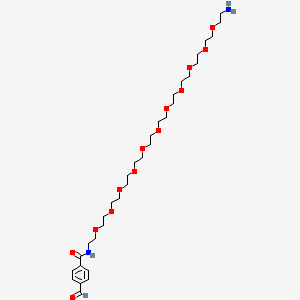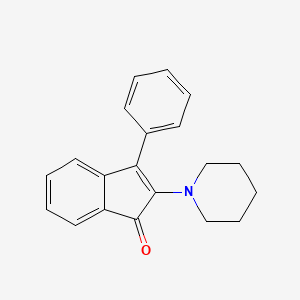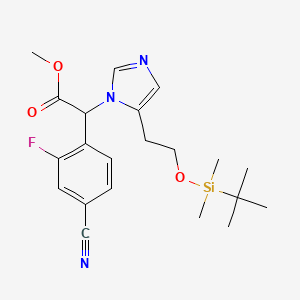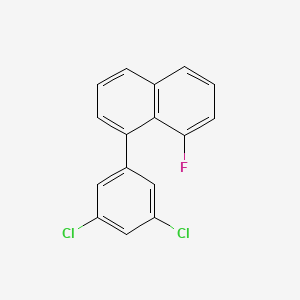
N-(35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)-4-formylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ald-Ph-amido-PEG11-C2-NH2 is a non-cleavable polyethylene glycol linker containing eleven units of polyethylene glycol. This compound is primarily used in the synthesis of antibody-drug conjugates, which are a class of targeted cancer therapies. The compound’s structure allows it to link an antibody to a cytotoxic drug, facilitating targeted delivery to cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ald-Ph-amido-PEG11-C2-NH2 involves multiple steps, starting with the preparation of the polyethylene glycol chain. The polyethylene glycol chain is then functionalized with an amido group and an aldehyde group. The final step involves the coupling of the polyethylene glycol chain with a phenyl group and a secondary amine group to form the complete compound .
Industrial Production Methods: Industrial production of Ald-Ph-amido-PEG11-C2-NH2 typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Ald-Ph-amido-PEG11-C2-NH2 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the aldehyde and amido groups. These reactions are crucial for its role as a linker in antibody-drug conjugates .
Common Reagents and Conditions: Common reagents used in the reactions involving Ald-Ph-amido-PEG11-C2-NH2 include reducing agents, oxidizing agents, and various catalysts. The reactions are typically carried out under mild conditions to prevent degradation of the polyethylene glycol chain .
Major Products: The major products formed from reactions involving Ald-Ph-amido-PEG11-C2-NH2 are typically antibody-drug conjugates. These conjugates consist of an antibody linked to a cytotoxic drug via the polyethylene glycol linker .
Scientific Research Applications
Ald-Ph-amido-PEG11-C2-NH2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a linker in the synthesis of complex molecules. In biology and medicine, it is used in the development of targeted cancer therapies. In industry, it is used in the production of various pharmaceuticals and biotechnological products .
Mechanism of Action
The mechanism of action of Ald-Ph-amido-PEG11-C2-NH2 involves its role as a linker in antibody-drug conjugates. The compound facilitates the targeted delivery of cytotoxic drugs to cancer cells by linking the drug to an antibody that specifically binds to cancer cell markers. This targeted delivery minimizes the impact on healthy cells and enhances the efficacy of the treatment .
Comparison with Similar Compounds
Ald-Ph-amido-PEG11-C2-NH2 is unique due to its non-cleavable nature and the presence of eleven units of polyethylene glycol. Similar compounds include other polyethylene glycol linkers with varying chain lengths and functional groups. For example, polyethylene glycol linkers with cleavable bonds are used in applications where the release of the drug is required after reaching the target site .
List of Similar Compounds:- Ald-Ph-amido-PEG4-C2-NH2
- Ald-Ph-amido-PEG6-C2-NH2
- Ald-Ph-amido-PEG8-C2-NH2
- Ald-Ph-amido-PEG12-C2-NH2
These similar compounds differ in the length of the polyethylene glycol chain and the presence of cleavable or non-cleavable bonds .
Properties
Molecular Formula |
C32H56N2O13 |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C32H56N2O13/c33-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-34-32(36)31-3-1-30(29-35)2-4-31/h1-4,29H,5-28,33H2,(H,34,36) |
InChI Key |
CAXZOLSIKSTMBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one](/img/structure/B11835143.png)


![5-Amino-1-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11835171.png)





![6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835219.png)
![2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]-](/img/structure/B11835220.png)
